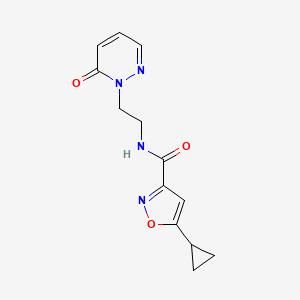

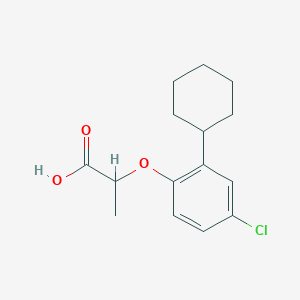

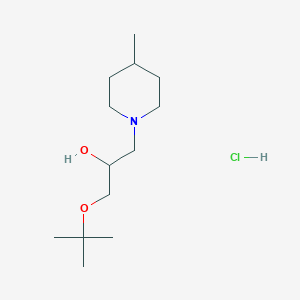

![molecular formula C21H25N3O3S B2747980 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7](/img/structure/B2747980.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adamantyl derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique

Structural and Noncovalent Interaction Studies

Quantitative Assessment of Noncovalent Interactions : A study focused on adamantane-1,3,4-thiadiazole hybrids, providing insights into their noncovalent interactions using crystallography and quantum theory. This research highlights the structural properties and the role of noncovalent interactions in stabilizing these compounds, which could have implications for their functional properties in various applications (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents : This study describes the 'green' synthesis of novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. The research explores the mechanism of action, suggesting these compounds target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity, representing a promising avenue for tuberculosis treatment (Anusha et al., 2015).

Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activities : Another study synthesizes 1-adamantyl-1,3,4-thiadiazole derivatives, testing them for in vitro activities against bacteria and fungi, and in vivo anti-inflammatory activities. This research demonstrates the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Molecular Docking and Spectroscopic Analysis

Theoretical and Experimental Spectroscopic Studies : This research delves into the molecular structure and properties of a similar compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Through DFT calculations, spectroscopic analysis, and molecular docking, the study provides valuable insights into the chemical and biological properties of these compounds, potentially guiding their application in chemotherapeutic contexts (Al-Wahaibi et al., 2019).

Antiproliferative Properties

Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives : Focused on the synthesis and biological evaluation of 1,3,4-thiadiazolo-adamantane derivatives, this study assesses their anti-proliferative activity against cancer cell lines. Highlighting the promising results in modulating apoptosis and targeting EGFR for cancer therapy, this research underscores the therapeutic potential of these compounds (Wassel et al., 2021).

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential therapeutic applications of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide” in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGPLPHXQAWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

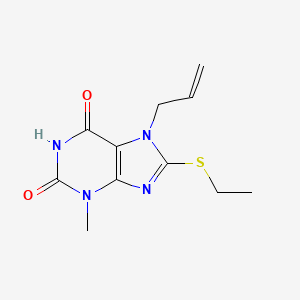

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

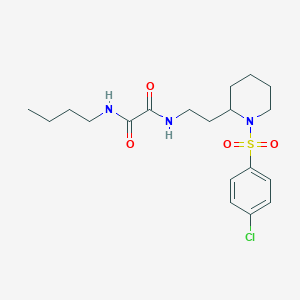

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

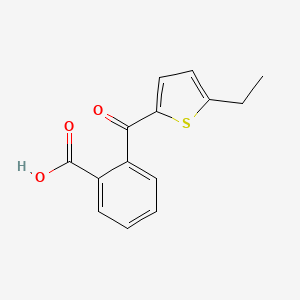

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)